molecular formula C11H16O5 B8344908 2,2'-[(5-Methoxy-1,3-phenylene)bis(oxy)]-diethanol

2,2'-[(5-Methoxy-1,3-phenylene)bis(oxy)]-diethanol

Cat. No. B8344908
M. Wt: 228.24 g/mol
InChI Key: FLVNNZNKWWNJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120819B2

Procedure details

10 ml of lithium aluminium hydride (1 M in tetrahydrofuran) are introduced into a three-necked flask under argon. After having cooled the solution to 0° C., 1.0 g (3.2 mmol) of diethyl 2,2′-[(5-methoxy-1,3-phenylene)bis(oxy)]diacetate in solution in 6 ml of tetrahydrofuran is added. The formation of a white precipitate is observed. After stirring for one hour at ambient temperature, ethyl acetate is slowly added at 0° C. The mixture is poured into a saturated aqueous solution of potassium hydrogen sulphate and the mixture is extracted with ethyl acetate. The organic phase is washed with a saturated solution of sodium chloride and dried over sodium sulphate, then concentrated to dryness. 1.0 g (78%) of a white powder is obtained.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
diethyl 2,2′-[(5-methoxy-1,3-phenylene)bis(oxy)]diacetate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([O:22][CH2:23][C:24](OCC)=[O:25])[CH:12]=[C:13]([O:15][CH2:16][C:17](OCC)=[O:18])[CH:14]=1.C(OCC)(=O)C.S([O-])(O)(=O)=O.[K+]>O1CCCC1>[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][CH2:17][OH:18])[CH:12]=[C:11]([O:22][CH2:23][CH2:24][OH:25])[CH:10]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
diethyl 2,2′-[(5-methoxy-1,3-phenylene)bis(oxy)]diacetate
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OCC(=O)OCC)OCC(=O)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OCCO)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 136.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.